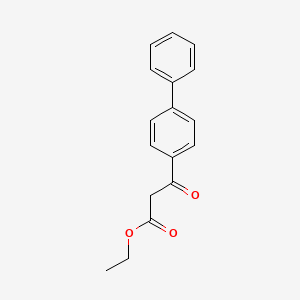

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

Descripción

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate (CAS: 57477-98-2) is a β-keto ester featuring a biphenyl moiety at the 3-oxo position. Its molecular formula is C₁₇H₁₆O₃, with an average molecular weight of 294.34 g/mol. This compound is widely utilized as a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactive β-keto group and aromatic rigidity . Its biphenyl substituent enhances stability and influences electronic properties, making it valuable in catalytic and stereoselective reactions.

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCRLYUYIXGGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373487 | |

| Record name | ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-98-2 | |

| Record name | ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57477-98-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate, a compound with the molecular formula CHO, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing findings from multiple sources to provide a comprehensive overview.

- Molecular Weight : 268.31 g/mol

- CAS Number : 57477-98-2

- Chemical Structure : The compound features a ketone group adjacent to an ethyl ester and a biphenyl moiety, which contributes to its unique properties.

Biological Activity Overview

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate exhibits several biological activities that make it valuable in research and application:

- Anti-inflammatory Properties :

- Analgesic Effects :

- Antimicrobial Activity :

Pharmaceutical Development

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is primarily used in pharmaceutical development as an intermediate for synthesizing various drugs, particularly those targeting pain and inflammation. Its structural similarity to known therapeutic agents allows researchers to explore its efficacy and safety profiles.

Agrochemical Formulations

In agriculture, this compound is utilized in formulating herbicides and fungicides. Its ability to target specific pests while minimizing environmental impact makes it an attractive option for sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the production of specialty polymers and resins. These materials are essential for creating durable coatings and adhesives that outperform traditional options .

Research Findings and Case Studies

A review of literature reveals significant insights into the biological activity of ethyl 3-oxo-3-(4-phenylphenyl)propanoate:

Safety and Toxicology

While ethyl 3-oxo-3-(4-phenylphenyl)propanoate shows promise, safety assessments are crucial. The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating proper handling protocols in laboratory settings .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs . The compound facilitates the creation of effective medications by providing a pathway for synthesizing complex molecular structures required in drug design .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties, making them suitable candidates for further development into therapeutic agents. For instance, studies indicate that modifications to the ethyl ester group can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is employed in the formulation of herbicides and fungicides . Its chemical structure allows it to effectively target pests and diseases, thereby enhancing crop protection and yield. The compound's efficacy is attributed to its ability to disrupt biological pathways in pests while being less harmful to non-target organisms .

Material Science

Production of Specialty Polymers

The compound plays a crucial role in the development of specialty polymers and resins , which are essential for creating durable materials used in coatings and adhesives. These materials often outperform traditional options due to their enhanced chemical resistance and mechanical properties .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis | Intermediate for anti-inflammatory drugs |

| Agricultural Chemicals | Herbicides, fungicides | Enhanced crop protection |

| Material Science | Specialty polymers | Superior performance in coatings/adherents |

Research in Organic Synthesis

Reagent in Synthetic Pathways

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate serves as a valuable reagent in organic chemistry, allowing researchers to explore new synthetic pathways. Its versatility enables the development of innovative compounds with unique properties, contributing significantly to advancements in organic synthesis methodologies .

Cosmetic Formulations

Skin-Beneficial Properties

In the cosmetics industry, this compound is incorporated into formulations aimed at improving skin health and appearance. Its potential skin-beneficial properties make it a desirable ingredient in various cosmetic products, enhancing their effectiveness .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent groups and physicochemical properties:

Key Observations :

Reactivity in Catalytic Processes

- Bioreduction: Ethyl 3-oxo-3-(2-thienyl)propanoate is efficiently reduced by ChKRED12 with >99% enantiomeric excess (ee) to yield (S)-3-hydroxy derivatives . In contrast, biphenyl-substituted analogs may exhibit lower enzyme compatibility due to steric hindrance.

- Hydrogenation: CF₃-substituted derivatives show enhanced reactivity in Ru-catalyzed asymmetric hydrogenation compared to non-fluorinated analogs .

Pharmaceutical Intermediates

Material Science

- Ethyl 3-oxo-3-(2-thienyl)propanoate is a key intermediate in synthesizing luminescent bithiophene-oxadiazole compounds .

Physicochemical and Pharmacological Properties

Solubility and Stability

Toxicity and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.